
(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carbamate group, which is a functional group derived from carbamic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the carbamate group in separate steps. Pyrrolidines can be synthesized through a variety of methods, including the reaction of primary amines with diols . Carbamates, on the other hand, can be synthesized through the reaction of alcohols with isocyanates . A specific synthetic method for the preparation of carbamate-tethered compounds has been developed .Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” would be characterized by the presence of the pyrrolidine ring and the carbamate group. The pyrrolidine ring would likely be in a puckered conformation due to the presence of the nitrogen atom . The carbamate group would likely be in a planar conformation due to the presence of the carbonyl group .Chemical Reactions Analysis
The chemical reactions involving “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” would likely involve the reactivity of the pyrrolidine ring and the carbamate group. The pyrrolidine ring is a nucleophile and can undergo reactions with electrophiles . The carbamate group, on the other hand, can undergo reactions with nucleophiles due to the presence of the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” would be influenced by the presence of the pyrrolidine ring and the carbamate group. These groups can participate in hydrogen bonding, which can affect the solubility and boiling point of the compound .科学的研究の応用
Synthesis of Carbamates
Carbamates are versatile intermediates in organic synthesis and are used in a variety of applications, including medicinal chemistry and material science . The compound can be utilized in the synthesis of carbamates through carbamoylation reactions. This process involves the formation of carbamate esters from alcohols and isocyanates, where “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” can act as a substrate or intermediate.
Catalyst-Free Synthesis Techniques
The compound has potential use in catalyst-free synthesis methods, which are environmentally friendly and cost-effective . These techniques are particularly valuable for the synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates, expanding the scope of its application in the development of new pharmaceuticals and agrochemicals.
Transcarbamoylation Reactions
Transcarbamoylation is a key reaction in organic synthesis where a carbamoyl group is transferred from one alcohol to another . “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” could be used as a starting material or reagent in such reactions, facilitating the synthesis of a wide array of carbamate derivatives.
Synthesis of Pyrrolidines
Pyrrolidines are a class of organic compounds with a five-membered nitrogen-containing ring, which are important in pharmaceutical chemistry . The compound can be used in the synthesis of pyrrolidines, including chiral versions, which are crucial for the creation of bioactive molecules and drugs.
Development of Eco-Friendly Synthetic Methods
The compound can be involved in the development of eco-friendly synthetic methods for carbamates, utilizing renewable resources and minimizing waste . This aligns with the growing trend of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.
Preparation of Glycoconjugates
Carbamate-tethered terpene glycoconjugates have applications in medicinal chemistry and drug design . The compound could be used in the preparation of these glycoconjugates, contributing to the synthesis of new compounds with potential biological activity.
Pharmaceutical Research
In pharmaceutical research, the compound can be used to create a variety of drug candidates, especially those targeting the central nervous system, due to the presence of the pyrrolidine ring, which is a common motif in drugs affecting the CNS .
Material Science
Lastly, in material science, carbamates derived from “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” can be used to modify the surface properties of materials, leading to applications in coatings, adhesives, and specialty polymers .
Safety and Hazards
将来の方向性
The future directions for research on “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” could include further investigation of its synthesis, its reactivity, and its potential biological activity . This could lead to the development of new methods for the synthesis of pyrrolidines and carbamates, as well as new drugs or other useful compounds .
作用機序
Target of Action
The primary targets of the compound “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” are currently unknown . It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research.
特性
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIGTZUFFYNQO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)

![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)
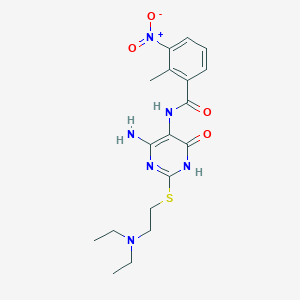
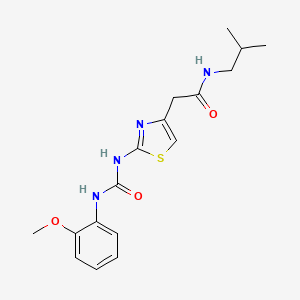
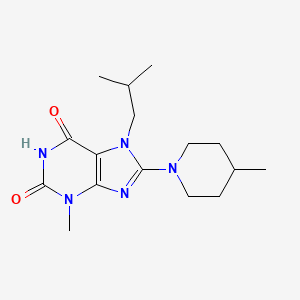
![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)
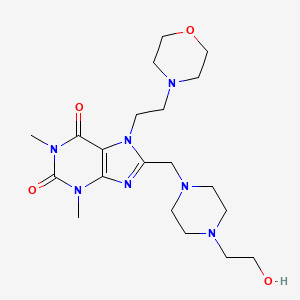
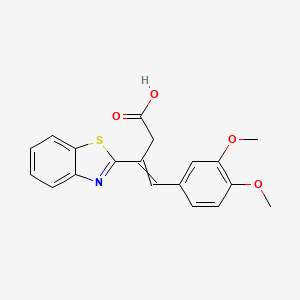
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)

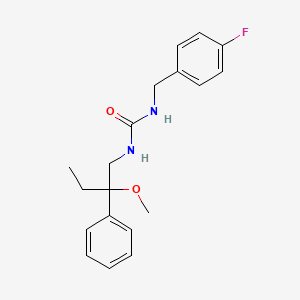
![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)